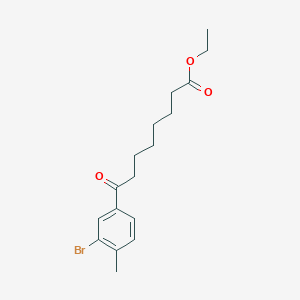

Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BrO3/c1-3-21-17(20)9-7-5-4-6-8-16(19)14-11-10-13(2)15(18)12-14/h10-12H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSKLKVXELFLEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC(=C(C=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645697 | |

| Record name | Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-90-4 | |

| Record name | Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate. This molecule is a valuable intermediate in medicinal chemistry and materials science, incorporating a substituted aromatic ketone with a long-chain aliphatic ester. The synthetic strategy is centered around a robust Friedel-Crafts acylation reaction. This document offers researchers, scientists, and drug development professionals a detailed narrative on the synthetic pathway, including the preparation of a key acylating agent, a step-by-step experimental protocol, mechanistic insights, and methods for purification and characterization. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying organic chemistry.

Introduction and Synthetic Strategy

The target molecule, this compound, is a bifunctional compound featuring a keto group and an ester moiety. Its structure makes it an attractive building block for the elaboration of more complex molecular architectures. The most direct and industrially scalable approach to constructing the C-C bond between the aromatic ring and the octanoate chain is the Friedel-Crafts acylation.[1]

Our synthetic strategy is therefore a two-stage process:

-

Preparation of the Acylating Agent: Synthesis of 8-chloro-8-oxooctanoic acid ethyl ester (mono-ethyl suberoyl chloride) from a dicarboxylic acid precursor.

-

Friedel-Crafts Acylation: The Lewis acid-catalyzed reaction between the prepared acyl chloride and 2-bromotoluene to yield the final product.

This approach is chosen for its reliability and the commercial availability of the starting materials. The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that forms a new carbon-carbon bond by adding an acyl group to an aromatic ring.[1][2]

Preparation of Key Intermediate: Mono-ethyl Suberoyl Chloride

The success of the Friedel-Crafts acylation hinges on the quality of the acylating agent. We must first prepare mono-ethyl suberoyl chloride from octanedioic acid (suberic acid).

Step A: Mono-esterification of Octanedioic Acid

The initial step involves a selective mono-esterification of octanedioic acid. To favor the formation of the monoester over the diester, a controlled amount of ethanol is used in a Fischer-Speier esterification reaction.

Protocol: Synthesis of Ethyl Hydrogen Octanedioate

-

In a round-bottom flask equipped with a reflux condenser, suspend octanedioic acid in an excess of a suitable solvent like toluene.

-

Add a controlled equivalent of absolute ethanol (1.0-1.2 equivalents) to the suspension.

-

Introduce a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[3]

-

Heat the mixture to reflux. The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC) or by measuring the consumption of the starting diacid.

-

Upon completion, cool the reaction mixture and quench with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude ethyl hydrogen octanedioate, which can be purified further by crystallization or used directly in the next step.

Step B: Conversion to Acyl Chloride

The remaining free carboxylic acid on the monoester is converted to a more reactive acyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as its byproducts (SO₂ and HCl) are gaseous, simplifying purification.

Protocol: Synthesis of Mono-ethyl Suberoyl Chloride

-

In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas trap with ethyl hydrogen octanedioate.

-

Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents), either neat or in an inert solvent like dichloromethane, at room temperature.

-

Once the initial exothermic reaction subsides, gently heat the mixture to reflux for 1-2 hours until gas evolution ceases.

-

Cool the mixture to room temperature and remove the excess thionyl chloride and solvent by distillation, followed by vacuum distillation. The resulting crude mono-ethyl suberoyl chloride is a reactive intermediate and is typically used immediately in the subsequent Friedel-Crafts reaction without further purification.

Core Synthesis: Friedel-Crafts Acylation

This section details the final, critical step where the aromatic ring is acylated to form the target keto-ester.

Mechanistic Considerations

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[4] The Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion.[4][5] The π-system of the 2-bromotoluene ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (a sigma complex).[5] Aromaticity is restored when a weak base, such as the AlCl₄⁻ complex, removes a proton from the ring.[6]

A key advantage of acylation over alkylation is that the acylium ion is resonance-stabilized and does not undergo rearrangements, leading to a single, predictable product.[1][5] Furthermore, the product ketone is less reactive than the starting material due to the electron-withdrawing nature of the acyl group, which prevents poly-acylation.[5]

Detailed Experimental Protocol

Safety Note: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride reacts violently with water and is corrosive.

-

Reaction Setup: Assemble a three-necked, round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas trap to handle the evolved HCl gas. Flame-dry all glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Charge the Flask: Charge the flask with anhydrous aluminum chloride (AlCl₃, ~2.2-2.5 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide.[7] Cool the slurry to 0-5 °C using an ice bath.

-

Reagent Addition:

-

In the dropping funnel, prepare a solution of the freshly prepared mono-ethyl suberoyl chloride (1.0 equivalent) and 2-bromotoluene (1.0 equivalent) in the same dry solvent.

-

Add this solution dropwise to the stirred AlCl₃ slurry over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 2-12 hours). Monitor the reaction's progress using TLC by observing the disappearance of the 2-bromotoluene spot.

-

Work-up and Quenching:

-

Once the reaction is complete, cool the flask again in an ice bath.

-

Very slowly and carefully, quench the reaction by adding the mixture in portions to a well-stirred beaker containing crushed ice and a small amount of concentrated hydrochloric acid.[8] This hydrolyzes the aluminum complexes.

-

-

Extraction and Purification:

-

Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two more times with the solvent (e.g., DCM).

-

Combine the organic extracts and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution (to remove any unreacted acid), and finally, brine.[9][10]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.[11]

-

-

Final Purification: The crude product is typically an oil or a low-melting solid. For high purity, it should be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

Data Summary & Visualization

Quantitative Data

The following tables provide representative quantities for the core Friedel-Crafts acylation step.

Table 1: Reagents and Reaction Conditions

| Reagent/Parameter | Molar Mass ( g/mol ) | Example Quantity | Moles (mmol) | Role |

|---|---|---|---|---|

| 2-Bromotoluene | 171.04 | 5.0 g | 29.2 | Reactant |

| Mono-ethyl Suberoyl Chloride | 220.69 | 6.45 g | 29.2 | Reactant |

| Aluminum Chloride (Anhydrous) | 133.34 | 8.5 g | 63.8 | Lewis Acid Catalyst |

| Dichloromethane (DCM) | 84.93 | 150 mL | - | Solvent |

| Reaction Time | - | 4 hours | - | - |

| Reaction Temperature | - | 0 °C to RT | - | - |

| Reported Yield (Post-Purification) | - | 70-80% | - | - |

Table 2: Expected Physicochemical and Spectroscopic Properties

| Property | Expected Value/Description |

|---|---|

| Appearance | White to off-white solid or viscous oil |

| ¹H NMR | Signals corresponding to the ethyl ester group (triplet and quartet), aromatic protons (in the 7-8 ppm region), methyl group on the ring (singlet), and the aliphatic chain protons (multiplets). |

| ¹³C NMR | Resonances for two carbonyl carbons (ester and ketone), aromatic carbons, and the distinct carbons of the aliphatic chain and ethyl group. |

| IR (cm⁻¹) | Strong characteristic absorptions around 1730 cm⁻¹ (ester C=O stretch) and 1685 cm⁻¹ (aryl ketone C=O stretch). |

| Mass Spec (ESI-MS) | Molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₇H₂₃BrO₃. |

Visual Diagrams

Diagram 1: Overall Synthetic Workflow

Caption: A flowchart illustrating the two-stage synthesis of the target compound.

Diagram 2: Friedel-Crafts Acylation Mechanism

Caption: The three key steps of the electrophilic aromatic substitution mechanism.

Conclusion

The synthesis of this compound is reliably achieved through a two-stage process culminating in a Friedel-Crafts acylation. This guide outlines a detailed and robust protocol, from the preparation of the necessary mono-ethyl suberoyl chloride intermediate to the final acylation, work-up, and purification. By understanding the mechanistic principles and the rationale behind each procedural step, researchers can confidently and efficiently synthesize this versatile chemical building block for applications in pharmaceutical discovery and materials science.

References

- Pearson, D. E., Pope, H. W., Hargrove, W. W., & Stamper, W. E. (n.d.). Acetophenone, 3-bromo. Organic Syntheses Procedure.

- ChemicalBook. (n.d.). 3'-BROMO-4'-METHYLACETOPHENONE | 40180-80-1.

- ChemicalBook. (2023). 4'-Bromo-3'-methylacetophenone:Synthesis,Applications.

- BenchChem. (n.d.). A Technical Guide to the Synthesis of Ethyl 8-Bromooctanoate from 8-Bromooctanoic Acid.

- Organic Syntheses Procedure. (n.d.). Acetophenone, p-bromo.

- Khan Academy. (n.d.). Friedel-Crafts acylation.

- Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation. YouTube.

- Organic Syntheses Procedure. (n.d.). Isobutyric acid, α-benzoyl-, ethyl ester.

- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

- Bewickchemistry. (2023, November 3). Friedel Crafts Acylation. YouTube.

- Organic Syntheses Procedure. (n.d.). ethyl decanoate.

- Khan Academy. (n.d.). Friedel crafts acylation addendum.

- BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of Ethyl Octanoate from Octanoic Acid and Ethanol.

- Google Patents. (2021). CN113087623A - Synthesis method of 8-bromoethyl octanoate.

- Google Patents. (n.d.). CN102320968A - Preparation method for succinic acid monoethyl ester acyl chloride.

- Organic Syntheses Procedure. (n.d.). Malonic acid, tert-butyl ethyl ester.

- SSERC. (n.d.). Ethyl Ethanoate Synthesis.

- Google Patents. (n.d.). CN101638365B - Production process of oxalyl chloride monoethyl ester.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Khan Academy [khanacademy.org]

- 3. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. Khan Academy [khanacademy.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Friedel-Crafts Acylation of 4-Bromo-3-Methyltoluene with Octanoyl Chloride

Abstract

This technical guide provides a comprehensive overview of the Friedel-Crafts acylation of 4-bromo-3-methyltoluene with octanoyl chloride, a key transformation for the synthesis of long-chain alkyl aryl ketones. These products are valuable intermediates in the development of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3] This document delves into the reaction mechanism, explores the critical parameters influencing regioselectivity and yield, and presents a detailed, field-proven experimental protocol. Safety considerations, work-up procedures, and analytical techniques for product characterization are also thoroughly addressed to support researchers, scientists, and drug development professionals in successfully implementing this important synthetic reaction.

Introduction: The Significance of Long-Chain Alkyl Aryl Ketones

The synthesis of long-chain alkyl aryl ketones is a cornerstone of modern organic chemistry, providing essential building blocks for a diverse range of high-value molecules.[2][4] The Friedel-Crafts acylation, a classic and powerful method for forming carbon-carbon bonds, stands as a primary route to these compounds.[5][6] This reaction introduces an acyl group onto an aromatic ring, and in the context of this guide, we focus on the reaction between 4-bromo-3-methyltoluene and octanoyl chloride.[7] The resulting acylated product serves as a versatile intermediate, with the long alkyl chain imparting specific lipophilic properties and the substituted aromatic ring offering multiple points for further functionalization.

The choice of 4-bromo-3-methyltoluene as the substrate is strategic. The bromo and methyl substituents on the aromatic ring play a crucial role in directing the position of the incoming acyl group, a key aspect that will be explored in detail. Octanoyl chloride, a reactive acyl chloride derived from octanoic acid, is an effective agent for introducing the eight-carbon octanoyl moiety.[5][8]

This guide will provide a deep dive into the practical and theoretical considerations of this specific Friedel-Crafts acylation, equipping researchers with the knowledge to not only replicate the synthesis but also to adapt and optimize it for their unique applications.

The Reaction Mechanism: A Step-by-Step Analysis

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism.[6][9] The reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃), which plays a pivotal role in generating the highly reactive electrophile.[10][11]

The overall reaction is as follows:

The mechanism can be broken down into four key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, reacts with octanoyl chloride to form a complex. This complex then dissociates to generate a highly electrophilic acylium ion, which is stabilized by resonance.[9][12] This is the rate-determining step of the reaction.

-

Electrophilic Attack: The electron-rich aromatic ring of 4-bromo-3-methyltoluene acts as a nucleophile, attacking the electrophilic acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[9][13]

-

Deprotonation and Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group.[14] This deprotonation step restores the aromaticity of the ring, yielding the final ketone product.[9]

-

Catalyst Regeneration and Product Complexation: The proton removed in the previous step combines with the AlCl₄⁻ to regenerate the AlCl₃ catalyst and form hydrochloric acid (HCl) as a byproduct.[9] It is important to note that the ketone product, being a Lewis base, forms a stable complex with the strong Lewis acid catalyst.[14] This necessitates the use of stoichiometric or even excess amounts of the catalyst, as it is not truly regenerated in a catalytic cycle.[10][14] An aqueous work-up is required to break this complex and isolate the desired ketone.[14]

Regioselectivity: The Directing Effects of Substituents

A critical consideration in the Friedel-Crafts acylation of substituted benzenes is regioselectivity—predicting where the incoming acyl group will attach to the aromatic ring. In the case of 4-bromo-3-methyltoluene, the existing bromo and methyl groups exert directing effects.

-

Methyl Group (-CH₃): The methyl group is an activating, ortho, para-directing group. It donates electron density to the ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophilic attack.

-

Bromo Group (-Br): The bromo group is a deactivating, ortho, para-directing group. While it withdraws electron density through induction (deactivating), it can donate electron density through resonance, directing incoming electrophiles to the ortho and para positions.

In 4-bromo-3-methyltoluene, the positions ortho and para to the activating methyl group are positions 2, 4, and 6. The positions ortho and para to the bromo group are positions 3 and 5. The para position to the methyl group is already occupied by the bromo group.

The directing effects of the two substituents reinforce each other to favor substitution at position 2 (ortho to the methyl group and meta to the bromo group) and position 6 (ortho to the methyl group and ortho to the bromo group). However, steric hindrance from the adjacent methyl group at position 3 will likely disfavor substitution at position 2. Therefore, the major product is expected to be the result of acylation at position 6 . In the Friedel-Crafts acylation of toluene, substitution occurs almost exclusively at the para position.[15]

Experimental Protocol: A Detailed Workflow

This section provides a detailed, step-by-step methodology for the Friedel-Crafts acylation of 4-bromo-3-methyltoluene with octanoyl chloride.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromo-3-methyltoluene | 185.06 | 10.0 g | 0.054 mol |

| Octanoyl chloride | 162.66 | 9.7 g (8.9 mL) | 0.060 mol |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 8.0 g | 0.060 mol |

| Dichloromethane (DCM), anhydrous | - | 100 mL | - |

| Hydrochloric Acid (HCl), concentrated | - | 20 mL | - |

| Water, deionized | - | 200 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | 50 mL | - |

| Saturated Sodium Chloride (NaCl) solution (brine) | - | 50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Separatory funnel (500 mL)

-

Erlenmeyer flasks

-

Rotary evaporator

-

Standard laboratory glassware

Reaction Setup and Execution

Safety First: Anhydrous aluminum chloride reacts violently with water and is corrosive.[10][16] Octanoyl chloride is also corrosive and moisture-sensitive.[8][17] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn. All glassware must be thoroughly dried before use.[18]

-

Reaction Setup: Assemble the dry three-neck flask with the addition funnel, reflux condenser, and a stopper. Place a magnetic stir bar in the flask. Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous aluminum chloride (8.0 g) to the flask, followed by 50 mL of anhydrous dichloromethane (DCM).[19] Begin stirring and cool the suspension to 0°C in an ice bath.[10]

-

Addition of Acyl Chloride: In a separate dry flask, dissolve the octanoyl chloride (9.7 g) in 25 mL of anhydrous DCM. Transfer this solution to the addition funnel. Add the octanoyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.[19] The mixture may become homogeneous and change color.[19]

-

Addition of Aromatic Substrate: After the addition of the acyl chloride is complete, dissolve the 4-bromo-3-methyltoluene (10.0 g) in 25 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20-30 minutes, keeping the temperature at 0°C.[20] The reaction is exothermic, and a slow addition rate is crucial to control the temperature.[21]

-

Reaction Progression: Once the addition is complete, allow the reaction to stir at 0°C for an additional 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).

Work-up and Isolation

-

Quenching the Reaction: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of 100 g of crushed ice and 20 mL of concentrated hydrochloric acid.[20] This step hydrolyzes the aluminum chloride complex and neutralizes any remaining AlCl₃.[21] This process is highly exothermic and will release HCl gas, so it must be done in a fume hood with vigorous stirring.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer (DCM). Extract the aqueous layer twice with 25 mL portions of DCM.[22] Combine all the organic layers.

-

Washing: Wash the combined organic layers sequentially with:

-

50 mL of deionized water

-

50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid)

-

50 mL of brine (to remove excess water)

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate.[22] Filter off the drying agent and remove the DCM using a rotary evaporator to yield the crude product.

Purification and Characterization

The crude product can be purified by either vacuum distillation or column chromatography on silica gel.

Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques:

-

Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch characteristic of a ketone, typically in the range of 1680-1700 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will provide detailed structural information, including the substitution pattern on the aromatic ring and the integration of the protons on the octanoyl chain.

-

Mass Spectrometry (MS): MS will confirm the molecular weight of the product.

Safety and Handling

-

Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas.[16] Handle in a dry environment and store in a tightly sealed container.[10][18] In case of a spill, do not use water; smother with dry sand.[16]

-

Octanoyl Chloride: Corrosive and reacts with moisture.[8][17] Causes severe burns upon contact.[8] Handle with care in a fume hood.

-

Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Use in a well-ventilated area.

-

Hydrochloric Acid (HCl): Highly corrosive. Handle with appropriate protective equipment.

Conclusion

The Friedel-Crafts acylation of 4-bromo-3-methyltoluene with octanoyl chloride is a robust and reliable method for the synthesis of a valuable long-chain alkyl aryl ketone intermediate. By carefully controlling the reaction conditions, particularly temperature and the exclusion of moisture, high yields of the desired product can be achieved. Understanding the underlying mechanism and the directing effects of the substituents on the aromatic ring is paramount for predicting the outcome and for adapting the protocol to other substrates. The detailed experimental procedure and safety guidelines provided in this guide offer a solid foundation for researchers to successfully and safely perform this important chemical transformation.

References

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]

-

Grokipedia. (n.d.). Octanoyl chloride. Retrieved from [Link]

-

Friedel Crafts Acylation and Akylation. (2020, April 6). YouTube. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous). Retrieved from [Link]

-

Organic Chemistry. (n.d.). Aluminum Chloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 11). 3.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

Chemguide. (n.d.). Explaining the Friedel-Crafts acylation of benzene. Retrieved from [Link]

-

Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 20). YouTube. Retrieved from [Link]

- Olah, G. A., Kobayashi, S., & Tashiro, M. (1972). Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituen. Journal of the American Chemical Society, 94(21), 7448–7461.

-

Core Pioneer. (n.d.). Unlocking Chemical Reactions: The Power of Aluminum Chloride in Organic Synthesis. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of long-chain ketones and aldehydes. Retrieved from [Link]

-

Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 11). Friedel-Crafts Reactions. Retrieved from [Link]

-

Chemistry-For-Everyone. (2022, January 22). What Does AlCl3 Do In Organic Chemistry? YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). An Efficient Method for the Synthesis of α-Hydroxyalkyl Aryl Ketones. Retrieved from [Link]

-

ChemistryViews. (2018, September 10). Efficient Synthesis of Alkyl Aryl Ketones. Retrieved from [Link]

-

Friedel Crafts Acylation Experiment Part 1, Prelab. (2020, October 15). YouTube. Retrieved from [Link]

-

Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties. Retrieved from [Link]

-

Interpreting IR Scans Exp 12 Friedel Crafts Acylation. (2014, November 22). YouTube. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

JoVE. (n.d.). Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020, August 24). Friedel–Crafts reaction. Retrieved from [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

-

Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Friedel-Crafts acylation of aromatic compounds. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Efficient Synthesis of Alkyl Aryl Ketones - ChemistryViews [chemistryviews.org]

- 4. An Efficient Method for the Synthesis of α-Hydroxyalkyl Aryl Ketones [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CAS 111-64-8: Octanoyl chloride | CymitQuimica [cymitquimica.com]

- 9. byjus.com [byjus.com]

- 10. Aluminum Chloride [commonorganicchemistry.com]

- 11. nbinno.com [nbinno.com]

- 12. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. ehs.princeton.edu [ehs.princeton.edu]

- 17. grokipedia.com [grokipedia.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. scribd.com [scribd.com]

- 20. websites.umich.edu [websites.umich.edu]

- 21. m.youtube.com [m.youtube.com]

- 22. www2.chem.wisc.edu [www2.chem.wisc.edu]

A Technical Guide to the Synthesis and Characterization of Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate

Introduction

This technical guide provides a comprehensive overview of the synthesis and detailed spectroscopic characterization of Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate. This molecule is a substituted aromatic keto-ester, a class of compounds with significant potential as intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and materials for chemical research. The presence of a reactive bromine atom, a keto group, and an ester functionality within the same molecule makes it a versatile building block for further chemical transformations.

This document is intended for researchers, scientists, and professionals in drug development. It offers a detailed, field-proven perspective on its synthesis via Friedel-Crafts acylation and a thorough analysis of its structural confirmation using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are explained to provide a self-validating framework for researchers.

Part 1: Synthesis by Friedel-Crafts Acylation

The most logical and efficient synthetic route to this compound is the Friedel-Crafts acylation of 3-bromo-4-methyltoluene with an appropriate acylating agent derived from suberic acid.[1][2] This electrophilic aromatic substitution reaction is a cornerstone of C-C bond formation on aromatic rings.

Reaction Scheme

The overall reaction involves two primary steps:

-

Preparation of the Acylating Agent: Ethyl suberoyl chloride (8-chloro-8-oxooctanoic acid ethyl ester) is prepared from the mono-ethyl ester of suberic acid.

-

Friedel-Crafts Acylation: 3-bromo-4-methyltoluene is acylated with ethyl suberoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] The methyl group on the aromatic ring is an activating group, and the acylation is expected to occur predominantly at the position para to the methyl group (and ortho to the bromo group) due to steric hindrance at the other ortho position.[3]

Experimental Protocol: Synthesis

Materials and Reagents:

-

3-bromo-4-methyltoluene

-

Mono-ethyl suberate

-

Thionyl chloride (SOCl₂)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

-

Hexane

-

Ethyl acetate

Procedure:

-

Preparation of Ethyl Suberoyl Chloride:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine mono-ethyl suberate (1.0 eq) and thionyl chloride (1.2 eq).

-

Heat the mixture to reflux gently for 2 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

-

After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude ethyl suberoyl chloride, which can be used in the next step without further purification.

-

-

Friedel-Crafts Acylation:

-

In a separate three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane (DCM).

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of ethyl suberoyl chloride (1.0 eq) in anhydrous DCM to the AlCl₃ suspension while maintaining the temperature at 0 °C.

-

After stirring for 15 minutes, add a solution of 3-bromo-4-methyltoluene (1.0 eq) in anhydrous DCM dropwise over 30 minutes.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl. This will quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a viscous oil or low-melting solid.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Part 2: Structural Elucidation and Characterization

The confirmation of the structure of the synthesized compound relies on a combination of spectroscopic methods. Each technique provides unique and complementary information.

Molecular Structure

Caption: Structure of this compound with atom numbering.

¹H NMR Spectroscopy

Proton NMR is a powerful tool for determining the number of different types of protons and their connectivity. For this compound, the spectrum is predicted to show distinct signals for the aromatic protons, the methyl group on the ring, the ethyl ester group, and the methylene protons of the octanoate chain.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.85 | d | 1H | Ar-H (ortho to C=O) | Deshielded by the adjacent carbonyl group. |

| ~ 7.60 | dd | 1H | Ar-H (ortho to Br) | Influenced by both the bromo and carbonyl groups. |

| ~ 7.25 | d | 1H | Ar-H (ortho to CH₃) | Shielded relative to the other aromatic protons. |

| 4.12 | q | 2H | -O-CH₂-CH₃ | Methylene protons of the ethyl ester. |

| 2.95 | t | 2H | -CO-CH₂- | Methylene protons alpha to the ketone. |

| 2.40 | s | 3H | Ar-CH₃ | Methyl protons on the aromatic ring. |

| 2.30 | t | 2H | -CH₂-COO- | Methylene protons alpha to the ester. |

| 1.60 - 1.75 | m | 4H | -CO-CH₂-CH₂- & -CH₂-CH₂-COO- | Methylene protons beta to the carbonyls. |

| 1.25 - 1.40 | m | 4H | -(CH₂)₂- | Remaining central methylene protons. |

| 1.25 | t | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl ester. |

¹³C NMR Spectroscopy

Carbon NMR provides information about the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 199.5 | C=O (Ketone) | Typical for aromatic ketones.[4] |

| ~ 173.5 | C=O (Ester) | Typical for saturated esters. |

| ~ 144.0 | Ar-C (C-CH₃) | Quaternary carbon attached to methyl. |

| ~ 136.0 | Ar-C (C-C=O) | Quaternary carbon attached to the acyl group. |

| ~ 134.5 | Ar-CH | Aromatic methine carbon. |

| ~ 129.5 | Ar-CH | Aromatic methine carbon. |

| ~ 128.5 | Ar-CH | Aromatic methine carbon. |

| ~ 122.0 | Ar-C (C-Br) | Quaternary carbon attached to bromine. |

| ~ 60.5 | -O-CH₂- | Methylene carbon of the ethyl ester. |

| ~ 38.5 | -CO-CH₂- | Methylene carbon alpha to the ketone. |

| ~ 34.0 | -CH₂-COO- | Methylene carbon alpha to the ester. |

| ~ 29.0 | -(CH₂)₄- | Central methylene carbons of the chain. |

| ~ 25.0 | -(CH₂)₄- | Central methylene carbons of the chain. |

| ~ 24.5 | -(CH₂)₄- | Central methylene carbons of the chain. |

| ~ 21.5 | Ar-CH₃ | Methyl carbon on the aromatic ring.[4] |

| ~ 14.2 | -O-CH₂-CH₃ | Methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~ 2930, 2855 | Strong | C-H stretch (alkane) |

| ~ 1735 | Strong | C=O stretch (ester) |

| ~ 1685 | Strong | C=O stretch (aromatic ketone)[5] |

| ~ 1600, 1470 | Medium | C=C stretch (aromatic ring) |

| ~ 1250, 1170 | Strong | C-O stretch (ester) |

| ~ 820 | Strong | C-H bend (aromatic, trisubstituted) |

The presence of two distinct carbonyl peaks is a key diagnostic feature, with the ester carbonyl appearing at a higher frequency than the conjugated aromatic ketone carbonyl.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Assignment | Rationale |

|---|---|---|

| 354/356 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br). |

| 213/215 | [Br(CH₃)C₆H₃CO]⁺ | α-cleavage, loss of the alkyl chain. This acylium ion is a major, stable fragment. |

| 185/187 | [Br(CH₃)C₆H₃]⁺ | Loss of CO from the 213/215 fragment. |

| 309/311 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group from the ester. |

| 171 | [M - Br]⁺ | Loss of the bromine radical. |

Predicted Mass Spectrometry Fragmentation

Caption: Key predicted fragmentation pathways for this compound.

Conclusion

The structural characterization of this compound can be confidently achieved through a combined analysis of NMR, IR, and MS data. The proposed synthesis via Friedel-Crafts acylation provides a reliable method for its preparation. The predicted spectroscopic data presented in this guide, based on established principles and data from analogous structures, offers a robust framework for researchers to confirm the identity and purity of this versatile chemical intermediate. The distinct signals in each spectroscopic technique, from the dual carbonyl peaks in the IR to the specific fragmentation pattern in the mass spectrum and the detailed proton and carbon environments in NMR, collectively provide a unique fingerprint for this molecule.

References

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032608). Human Metabolome Database. Available at: [Link]

-

Lecture 25 : Mass and Infrared Spectrocopies - NPTEL Archive. Available at: [Link]

-

GCMS Section 6.11.3 - Whitman People. Whitman College. Available at: [Link]

-

General Information for Synthesis of Acetophenones. The Royal Society of Chemistry. Available at: [Link]

-

Infrared Spectroscopy - CDN. Illinois State University. Available at: [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]

-

Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine - Scribd. Available at: [Link]

-

Friedel-Crafts Acylation - Organic Chemistry Portal. Available at: [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. Available at: [Link]

-

1 H and 13 C NMR spectrum of (E)-4-bromoacetophenone thiosemicarbazone (III) in DMSO-d 6 solution. - ResearchGate. Available at: [Link]

-

Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation - JoVE. Available at: [Link]

-

[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - The Royal Society of Chemistry. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

-

The C=O Bond, Part VI: Esters and the Rule of Three | Spectroscopy Online. Available at: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]

-

Friedel-Crafts Reactions - Chemistry LibreTexts. Available at: [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Novel Aryl Keto Esters

Introduction

Aryl keto esters are a pivotal class of organic compounds, frequently serving as key intermediates and core structural motifs in medicinal chemistry and materials science. Their unique combination of an aromatic ring, a ketone, and an ester functional group imparts a rich chemical reactivity and a three-dimensional architecture that is often sought in the design of novel pharmaceuticals and functional materials. The unambiguous structural elucidation of these molecules is paramount to understanding their function and advancing their applications.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural analysis of organic molecules in solution.[1] This guide provides researchers, scientists, and drug development professionals with an in-depth technical framework for the comprehensive ¹H and ¹³C NMR analysis of novel aryl keto esters. Moving beyond a simple recitation of spectral data, we will delve into the causality behind experimental choices, the logic of spectral interpretation, and the application of advanced techniques to resolve complex structural challenges.

Part 1: Foundational Principles of NMR for Aryl Keto Esters

At its core, NMR spectroscopy exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, when placed in a strong magnetic field.[2] By applying radio frequency (RF) pulses, these nuclei are excited and subsequently relax, emitting signals whose frequencies are exquisitely sensitive to their local chemical environment. The resulting spectrum provides a wealth of structural information. For aryl keto esters, three key parameters are of primary importance:

-

Chemical Shift (δ): This is the position of an NMR signal along the x-axis, measured in parts per million (ppm). It indicates the electronic environment of a nucleus. Electronegative groups, such as the oxygen atoms in the keto and ester moieties, deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield).[3]

-

Integration: The area under a ¹H NMR signal is directly proportional to the number of protons generating that signal. This allows for a quantitative determination of the relative ratio of different types of protons in the molecule.[3]

-

Spin-Spin Coupling (J-Coupling): The magnetic field of one nucleus can influence its neighbors, causing their signals to split into multiple lines (a multiplet). This effect, transmitted through chemical bonds, provides direct evidence of which atoms are connected, allowing for the assembly of molecular fragments.[3]

The distinct functional groups of an aryl keto ester—the aromatic system, the ketone carbonyl, the ester carbonyl, and the ester alkyl group—give rise to characteristic and predictable patterns in both ¹H and ¹³C NMR spectra, forming the basis for their detailed analysis.

Part 2: The Self-Validating System: A Protocol for High-Quality Sample Preparation

The quality of an NMR spectrum is fundamentally dependent on the quality of the sample. A meticulously prepared sample ensures high resolution and prevents the introduction of artifacts that can obscure crucial information.[4] The following protocol is designed as a self-validating system to ensure reproducibility and accuracy.

Experimental Protocol: NMR Sample Preparation

-

Material Quantification:

-

For ¹H NMR, accurately weigh 1-10 mg of the purified aryl keto ester.[5]

-

For ¹³C NMR, a higher concentration is required due to the low natural abundance (1.1%) of the ¹³C isotope. Aim for 20-50 mg of the sample.[6][7]

-

Causality: Using an appropriate concentration ensures a good signal-to-noise ratio within a reasonable acquisition time. Overly concentrated samples can lead to broadened signals and difficulty in magnetic field shimming.[5][6]

-

-

Solvent Selection and Sample Dissolution:

-

Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds.[7] Its residual proton signal at 7.26 ppm also serves as a convenient secondary reference.

-

Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial before transferring it to the NMR tube.[4]

-

Causality: Deuterated solvents are used to avoid large, overwhelming solvent signals in the ¹H NMR spectrum. The deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability during the experiment.

-

-

Filtration and Transfer:

-

If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[5]

-

Causality: Suspended solid particles disrupt the homogeneity of the magnetic field, leading to broad spectral lines and poor resolution.

-

-

Addition of Internal Standard (Optional but Recommended):

-

Add a small amount of an internal reference standard, most commonly tetramethylsilane (TMS), to the NMR tube. The TMS signal is defined as 0.00 ppm and serves as the primary reference point for the chemical shift scale.[3]

-

Trustworthiness: Using an internal standard provides a stable and universally recognized reference, ensuring that spectra are comparable across different instruments and experiments.

-

-

Final Steps:

-

Cap the NMR tube securely and gently invert it several times to ensure a homogeneous solution.

-

Carefully wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.[5]

-

Workflow for NMR Sample Preparation

Caption: A step-by-step workflow for preparing high-quality NMR samples.

Part 3: Decoding the Spectrum - ¹H NMR Analysis

The ¹H NMR spectrum of an aryl keto ester can be divided into distinct regions, each corresponding to a specific part of the molecule.

Characteristic ¹H Chemical Shift Regions

| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity Examples |

| Aromatic Protons (Ar-H) | 7.0 - 8.5 | Doublet (d), Triplet (t), Multiplet (m) |

| Protons α to Ketone (-CH₂-C=O) | 2.5 - 3.5 | Singlet (s), Triplet (t) |

| Ester Alkyl Protons (-O-CH₂-R) | 3.5 - 4.5 | Quartet (q), Triplet (t) |

| Ester Alkyl Protons (-O-CH₃) | ~3.7 | Singlet (s) |

| Other Aliphatic Protons (-CH₂-, -CH₃) | 0.8 - 2.0 | Triplet (t), Sextet (sxt), etc. |

Note: These are general ranges and can be influenced by the specific substitution pattern and solvent.[8][9]

-

Aromatic Region (7.0 - 8.5 ppm): The protons on the aromatic ring are significantly deshielded. Protons ortho to the electron-withdrawing keto group typically appear at the furthest downfield position (often >7.8 ppm). The splitting patterns in this region are invaluable for determining the substitution pattern on the aryl ring (e.g., ortho, meta, para).[9]

-

Alpha-Keto Protons (2.5 - 3.5 ppm): Protons on the carbon adjacent to the ketone are also deshielded by the carbonyl group. For a structure like Ar-CO-CH₂-COOR, these protons would appear in this region.

-

Ester Alkyl Protons (3.5 - 4.5 ppm for -O-CH₂-): The electronegative oxygen of the ester group strongly deshields the adjacent protons, shifting them downfield. A typical ethyl ester will show a quartet for the -O-CH₂- group and a triplet for the terminal -CH₃ group around 1.2 ppm.[9]

Structural Illustration of Proton Environments

Caption: Key proton environments and their typical chemical shift regions.

Part 4: Unveiling the Carbon Skeleton - ¹³C NMR Analysis

Proton-decoupled ¹³C NMR provides a direct map of the carbon framework of the molecule. Each unique carbon atom gives a single peak, simplifying the spectrum significantly.[10]

Characteristic ¹³C Chemical Shift Regions

The most diagnostic signals in the ¹³C NMR spectrum of an aryl keto ester are the two distinct carbonyl carbons.

| Carbon Environment | Typical Chemical Shift (δ, ppm) |

| Ketone Carbonyl (Ar-C =O) | 190 - 210 |

| Ester Carbonyl (-C =O-O) | 165 - 180 |

| Aromatic Carbons (Ar-C) | 125 - 150 |

| Carbon α to Ester Oxygen (-C H₂-O) | 60 - 80 |

| Carbon α to Ketone (-C H₂-C=O) | 30 - 50 |

| Other Aliphatic Carbons (-CH₂-, -CH₃) | 10 - 40 |

Note: These ranges are highly reliable for structural assignment.[11][12][13]

-

The Carbonyl "Fingerprint" Region: The key to identifying an aryl keto ester is the presence of two signals in the downfield region of the spectrum. The ketone carbonyl is more deshielded and appears at a higher chemical shift (190-210 ppm) compared to the ester carbonyl (165-180 ppm).[1][11] This clear separation is often the first and most definitive piece of evidence for the successful synthesis of the target molecule.

-

Aromatic Carbons (125 - 150 ppm): This region will contain signals for all the carbons in the aryl ring. Carbons that are directly attached to substituents (quaternary carbons) often have weaker signals.[13]

-

Aliphatic Carbons: The chemical shifts of the aliphatic carbons in the ester and linker regions provide complementary information to the ¹H NMR spectrum.

Part 5: Advanced Techniques for Unambiguous Elucidation

For novel or structurally complex aryl keto esters, 1D NMR spectra may exhibit overlapping signals or ambiguous correlations. In these cases, 2D NMR experiments are indispensable.[2][14]

-

COSY (COrrelation SpectroscopY): This experiment reveals which protons are coupled to each other. A cross-peak between two signals indicates that those protons are on adjacent carbons. This is essential for tracing the connectivity within the aliphatic portions of the molecule.[2]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides a definitive link between the ¹H and ¹³C spectra.[2][14]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR experiment for this class of molecules. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds.[14]

-

Authoritative Application: An HMBC experiment can show a correlation from the aromatic protons ortho to the ketone to the ketone carbonyl carbon itself, unambiguously connecting the aryl ring to the keto group. Similarly, it can link the protons alpha to the ester oxygen with the ester carbonyl carbon, confirming the structure of the ester fragment.

-

Decision Workflow: 1D vs. 2D NMR

Caption: Decision tree for employing advanced 2D NMR techniques.

Conclusion

The synergistic application of ¹H and ¹³C NMR spectroscopy, grounded in a robust experimental protocol, provides an unparalleled level of detail for the structural analysis of novel aryl keto esters. By systematically evaluating chemical shifts, integrations, and coupling constants, and by employing advanced 2D techniques like HMBC when necessary, researchers can confidently elucidate the precise atomic connectivity of their molecules. This guide serves as a foundational resource, empowering scientists to leverage the full analytical power of NMR in the pursuit of innovation in drug discovery and materials science.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

ResearchGate. How to Prepare Samples for NMR. [Link]

-

University of Arizona. NMR Sample Preparation. [Link]

-

Fiveable. Advanced NMR Techniques and Applications. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

University College London. Sample Preparation. [Link]

-

eRepository @ Seton Hall. Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. [Link]

-

Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

Semantic Scholar. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

ResearchGate. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

The Royal Society of Chemistry. Efficient Synthesis of Alkyl Aryl Ketones & ketals via Palladium-catalyzed Regioselective Arylation of Vinyl Ethers. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

-

ACD/Labs. The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

-

YouTube. chemical shift of functional groups in 13C NMR spectroscopy. [Link]

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). ¹H and ¹³C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. [Link]

-

Chem 117 Reference Spectra Spring 2011. ¹H, ¹³C NMR data. [Link]

-

Oregon State University. ¹³C NMR Chemical Shift. [Link]

-

ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

PMC - NIH. State-of-the-Art Direct ¹³C and Indirect ¹H-[¹³C] NMR Spectroscopy In Vivo: A Practical Guide. [Link]

-

ResearchGate. Expansion of ¹H NMR of 8-ketoPC ¹³C-4c showing the hydrogens a to the ester and ketone. [Link]

-

ResearchGate. One-pot efficient synthesis of aryl α-keto esters from aryl-ketones | Request PDF. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. fiveable.me [fiveable.me]

- 3. acdlabs.com [acdlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. organomation.com [organomation.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]

Physical properties of Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate

An In-Depth Technical Guide to the Physicochemical Characterization of Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate

Abstract

This technical guide provides a comprehensive framework for the determination of the core physical and spectroscopic properties of this compound. As a novel compound, its utility in research and drug development is contingent upon a thorough and accurate characterization. While publicly available experimental data on this specific molecule is limited, this document outlines the essential experimental protocols and theoretical considerations necessary for its complete physicochemical analysis. It is designed to equip researchers, scientists, and drug development professionals with the methodologies required to establish a reliable data profile for this compound, ensuring its effective application in further synthetic and developmental workflows.

Core Molecular Properties and Structure

The foundational identity of any chemical compound begins with its molecular formula and weight, which are derived from its atomic composition. These values are fundamental for all subsequent quantitative analyses, from reaction stoichiometry to solution preparation.

The compound this compound is identified by the CAS Number 898776-90-4.[1] Its basic molecular properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 898776-90-4 | [1][] |

| Molecular Formula | C₁₇H₂₃BrO₃ | [1][] |

| Molecular Weight | 355.27 g/mol | [1][] |

The structure, comprising a substituted aromatic ketone linked to an ethyl ester via a six-carbon aliphatic chain, dictates its chemical behavior and physical properties.

Caption: Chemical structure of this compound.

Determination of Thermophysical Properties

Thermophysical properties such as melting and boiling points are critical indicators of a compound's purity and are essential for defining handling, purification, and reaction conditions.

Melting Point Protocol

The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a narrow range. Impurities typically depress and broaden this range, making melting point determination a primary method for purity assessment.

Experimental Protocol: Capillary Method

-

Sample Preparation: Ensure the compound is crystalline and dry. Finely powder a small amount of the substance.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into a melting point apparatus (e.g., a Thiele tube with mineral oil or a digital instrument). The sample should be level with the thermometer bulb or the instrument's detector.

-

Measurement:

-

Heat the apparatus rapidly to about 15-20 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last crystal melts (T₂).

-

-

Reporting: The melting point is reported as the range T₁ – T₂.

Caption: Workflow for Melting Point Determination via the Capillary Method.

Boiling Point Protocol

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. It is highly dependent on pressure and is a key parameter for purification by distillation. For high-molecular-weight compounds, which may decompose at atmospheric pressure, boiling point is often determined under vacuum.

Experimental Protocol: Micro Boiling Point Determination

-

Sample Preparation: Add 0.2-0.3 mL of the liquid sample into a small-diameter test tube (e.g., a 75x10 mm tube).

-

Capillary Insertion: Place a standard melting point capillary tube into the test tube with its open end down.

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Immerse this assembly in a heating bath (Thiele tube).

-

Measurement:

-

Heat the bath gently. As the temperature rises, a steady stream of bubbles will emerge from the inverted capillary.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

-

Solubility Analysis

Understanding a compound's solubility in various solvents is crucial for choosing appropriate solvent systems for reactions, extractions, purification (e.g., recrystallization, chromatography), and formulation. Based on its structure, this compound is expected to be soluble in common nonpolar and polar aprotic organic solvents (e.g., ethers, halogenated hydrocarbons, ethyl acetate) and insoluble in water.

Experimental Protocol: Qualitative Solubility Testing

-

Preparation: Place approximately 10-20 mg of the compound into a small test tube.

-

Solvent Addition: Add the test solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) dropwise, up to about 1 mL, agitating the mixture after each addition.

-

Observation: Record whether the compound dissolves completely. Classify solubility as "soluble," "sparingly soluble," or "insoluble."

-

Systematic Approach: Test solubility in a range of solvents with varying polarities to establish a comprehensive solubility profile.

Caption: Workflow for Qualitative Solubility Assessment.

Spectroscopic Characterization

Spectroscopy is the cornerstone of modern chemical analysis, providing unambiguous confirmation of molecular structure. A combination of NMR, IR, and Mass Spectrometry is required for complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR (Proton NMR): The spectrum should be complex, but key predicted signals include:

-

Aromatic Region (7.0-8.0 ppm): Three protons on the substituted benzene ring, exhibiting complex splitting patterns.

-

Ethyl Ester (4.1 ppm, 1.2 ppm): A quartet for the -OCH₂- group and a triplet for the -CH₃ group.

-

Aliphatic Chain (1.3-3.0 ppm): Multiple overlapping multiplets for the six CH₂ groups. The two methylene groups adjacent to the carbonyls (-COCH₂- and -CH₂COO-) will be the most downfield in this region.

-

Aromatic Methyl (2.4 ppm): A singlet for the -CH₃ group on the benzene ring.

-

-

¹³C NMR (Carbon NMR): The spectrum will confirm the number of unique carbon environments. Key predicted signals include:

-

Carbonyls (~173 ppm and ~200 ppm): Two distinct signals for the ester and ketone carbons.

-

Aromatic Carbons (125-145 ppm): Six signals for the carbons of the benzene ring.

-

Ethyl Ester Carbons (~60 ppm, ~14 ppm): Signals for the -OCH₂- and -CH₃ carbons.

-

Aliphatic Chain (20-40 ppm): Six signals for the methylene carbons.

-

Aromatic Methyl (~20 ppm): A signal for the ring's methyl carbon.

-

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 10-20 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Internal Standard: Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS, 0.03% v/v), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube using a pipette.

-

Acquisition: Place the tube in the NMR spectrometer. Acquire ¹H and ¹³C spectra using standard acquisition parameters on a 400 MHz or higher field instrument.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

-

Predicted Key Absorptions:

-

~1735 cm⁻¹: A strong, sharp peak for the C=O stretch of the ethyl ester.

-

~1685 cm⁻¹: A strong, sharp peak for the C=O stretch of the aryl ketone. Conjugation with the aromatic ring lowers its frequency compared to a simple aliphatic ketone.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the long chain and ethyl group.

-

~1250-1000 cm⁻¹: C-O stretching from the ester group.

-

~600-500 cm⁻¹: C-Br stretching.

-

Experimental Protocol: Thin Film (Neat) Method

-

Apparatus: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Background Scan: First, acquire a background spectrum of the clean salt plates (NaCl or KBr) or the empty ATR crystal.

-

Sample Application: Place one to two drops of the neat liquid sample onto one salt plate and cover it with the second plate to create a thin film. For an ATR-FTIR, place a drop directly onto the crystal.

-

Data Acquisition: Place the sample in the spectrometer's beam path and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about a molecule's structure through its fragmentation pattern.

-

Predicted Observations (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z 354 and 356.

-

Isotopic Pattern: Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br have nearly 1:1 natural abundance), the molecular ion will appear as two peaks (M⁺ and M+2) of almost equal intensity, which is a definitive indicator of a single bromine atom in the molecule.

-

Key Fragments: Expect fragmentation patterns corresponding to the loss of the ethoxy group (-OC₂H₅), cleavage at the carbonyl groups (alpha cleavage), and other characteristic fragmentations of the alkyl chain.

-

Caption: Integrated workflow for the complete spectroscopic and physical analysis.

Conclusion

The systematic determination of the physical properties of this compound is a prerequisite for its effective use in any scientific or industrial application. This guide provides the necessary experimental framework for researchers to establish a comprehensive and reliable data profile for the compound. Adherence to these standard methodologies will ensure data accuracy and reproducibility, forming a solid foundation for future research and development endeavors involving this molecule.

References

Sources

An In-depth Technical Guide to Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate (CAS 898776-90-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

This technical guide has been crafted to provide a comprehensive overview of Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate, drawing upon foundational principles of organic chemistry and extrapolating from data on analogous structures. Our objective is to equip researchers and drug development professionals with a robust understanding of its core chemical properties, a plausible and detailed synthetic methodology, and an informed perspective on its potential biological significance. By grounding our discussion in established chemical theory and data from related compounds, we aim to provide a self-validating framework that is both scientifically rigorous and practically insightful.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted aromatic ketone with a long aliphatic ester chain. Its molecular structure is foundational to its chemical behavior and potential biological activity.

Table 1: Core Molecular and Predicted Physicochemical Properties

| Property | Value | Source/Method |

| CAS Number | 898776-90-4 | Chemical Abstract Service |

| Molecular Formula | C₁₇H₂₃BrO₃ | - |

| Molecular Weight | 355.27 g/mol | - |

| IUPAC Name | This compound | - |

| Predicted Boiling Point | ~450-500 °C | Prediction based on structural analogues |

| Predicted Melting Point | Not readily predictable (likely a low-melting solid or oil) | - |

| Predicted Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF); Insoluble in water. | Based on lipophilic structure |

| Predicted LogP | > 4 | Prediction based on structural components |

Synthesis and Mechanistic Insights: A Proposed Friedel-Crafts Acylation Approach

The synthesis of this compound can be logically achieved through a Friedel-Crafts acylation reaction. This well-established method involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[1][2]

Causality Behind Experimental Choices

The choice of a Friedel-Crafts acylation is dictated by the structure of the target molecule, which is an aryl ketone. This reaction is highly efficient for forming carbon-carbon bonds between aromatic rings and carbonyl compounds.[1] The starting materials, 3-bromo-4-methyltoluene and a derivative of suberic acid, are commercially available or readily synthesized. The use of a Lewis acid, such as aluminum chloride (AlCl₃), is crucial for activating the acylating agent and generating the acylium ion electrophile.[3][4]

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process: the preparation of the acylating agent followed by the Friedel-Crafts reaction itself.

Caption: Proposed two-step synthesis of this compound via Friedel-Crafts acylation.

Detailed Experimental Protocol

Step 1: Preparation of Ethyl 8-chloro-8-oxooctanoate (Ethyl Suberoyl Chloride)

-

To a solution of suberic acid monoethyl ester (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude ethyl 8-chloro-8-oxooctanoate, which can often be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

-

To a suspension of anhydrous aluminum chloride (AlCl₃) (1.1-1.3 equivalents) in anhydrous DCM at 0 °C, slowly add a solution of ethyl 8-chloro-8-oxooctanoate (1 equivalent) in anhydrous DCM.

-

Stir the mixture for 15-30 minutes to allow for the formation of the acylium ion complex.

-

Add a solution of 3-bromo-4-methyltoluene (1 equivalent) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Analytical Characterization

The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons in the 7-8 ppm range with characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring. - Methylene protons adjacent to the carbonyl group (~2.9-3.1 ppm, triplet). - Methylene protons of the ethyl ester adjacent to the oxygen (~4.1 ppm, quartet). - Methyl protons of the ethyl ester (~1.2 ppm, triplet). - Methyl protons on the aromatic ring (~2.4 ppm, singlet). - Aliphatic methylene protons of the octanoate chain (multiplets between 1.3-2.4 ppm). |

| ¹³C NMR | - Carbonyl carbon of the ketone (~198-202 ppm). - Carbonyl carbon of the ester (~173-175 ppm). - Aromatic carbons (120-140 ppm). - Methylene carbon of the ethyl ester adjacent to the oxygen (~60-62 ppm). - Aliphatic carbons of the octanoate chain (20-40 ppm). - Methyl carbon on the aromatic ring (~20 ppm). - Methyl carbon of the ethyl ester (~14 ppm). |

| FT-IR | - Strong C=O stretch for the ketone (~1680-1700 cm⁻¹). - Strong C=O stretch for the ester (~1730-1750 cm⁻¹). - C-H stretches for aromatic and aliphatic groups. - C-Br stretch (~500-600 cm⁻¹). |

| Mass Spec. | - Molecular ion peak (M⁺) and isotopic pattern characteristic of a bromine-containing compound (M⁺ and M⁺+2 peaks of nearly equal intensity). - Fragmentation patterns corresponding to the loss of the ethoxy group, the ethyl ester, and cleavage at the keto group. |

Potential Biological Activity and Signaling Pathways: An Evidence-Based Postulation

While direct biological data for this compound is unavailable, its structural features suggest potential areas of pharmacological interest.

Insights from Bromo-Aryl Ketones

Halogenated organic compounds, including bromo-aryl ketones, are known to exhibit a range of biological activities.[5] The presence of a halogen atom can significantly influence a molecule's lipophilicity, metabolic stability, and ability to engage in halogen bonding, all of which can impact its biological profile. Structurally related bromo-aryl ketones have been investigated for activities including:

-

Antimicrobial Activity: Halogenated aromatic compounds often possess antibacterial and antifungal properties.[5]

-

Enzyme Inhibition: The phenyl ketone motif is a common feature in various enzyme inhibitors.

Role of the Long-Chain Keto-Ester Moiety